3-bromo-N-propyladamantane-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22BrNO |
|---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
3-bromo-N-propyladamantane-1-carboxamide |
InChI |
InChI=1S/C14H22BrNO/c1-2-3-16-12(17)13-5-10-4-11(6-13)8-14(15,7-10)9-13/h10-11H,2-9H2,1H3,(H,16,17) |
InChI Key |
WLAMJXDZSGSEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Origin of Product |
United States |
Synthetic Strategies for 3 Bromo N Propyladamantane 1 Carboxamide and Analogous Architectures
Retrosynthetic Analysis of the Adamantane (B196018) Carboxamide Scaffold
The target molecule, 3-bromo-N-propyladamantane-1-carboxamide, can be conceptually disassembled to identify key precursors and strategic bond formations. The primary disconnection points are the amide bond and the carbon-bromine bond on the adamantane cage. This leads to two main retrosynthetic pathways: one where bromination precedes amidation, and another where the amide is formed first, followed by bromination. The more common approach involves the initial synthesis of a functionalized adamantane core.
The foundation of the synthesis is the adamantane-1-carboxylic acid scaffold. Several methods have been developed for its preparation. orgsyn.org One common approach involves the carboxylation of adamantane itself using a mixture of formic acid and sulfuric acid, often with the addition of t-butyl alcohol. orgsyn.org Another route proceeds via the carboxylation of 1-bromoadamantane (B121549) or 1-adamantanol. orgsyn.org
A notable one-pot synthesis allows for the creation of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid, which highlights the reactivity of the adamantane cage and the potential for further functionalization. chemicalbook.com The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Table 1: Selected Methods for the Synthesis of Adamantane-1-carboxylic Acid
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄ | Direct carboxylation of the hydrocarbon. | orgsyn.org |
| 1-Adamantanol | Formic acid, 96% H₂SO₄ | Carboxylation of the corresponding alcohol. | orgsyn.org |
The formation of the N-propyl amide bond is a critical step. This is typically achieved through the reaction of adamantane-1-carboxylic acid with propylamine (B44156). To facilitate this reaction, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride, usually with thionyl chloride (SOCl₂), followed by reaction with the amine. chemicalbook.comresearchgate.net
Alternatively, direct amidation can be accomplished using coupling agents. numberanalytics.com These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine. The choice of coupling agent can be crucial, especially when dealing with sterically hindered carboxylic acids like adamantane-1-carboxylic acid.
Direct N-alkylation of a primary amide is another possibility, though less common for the primary synthesis. This would involve reacting adamantane-1-carboxamide with a propyl halide. stackexchange.comacs.org This approach often requires a strong base to deprotonate the amide, making it nucleophilic enough to react with the alkyl halide. stackexchange.com
Regioselective Bromination Methodologies for Adamantane Systems
Introducing a bromine atom at a specific position on the adamantane cage requires careful control of reaction conditions. The bridgehead positions (tertiary carbons) of the adamantane skeleton are particularly susceptible to substitution reactions.
The synthesis of 1-bromoadamantane can be achieved through the reaction of adamantane with bromine. google.com The introduction of a second bromine atom to form 1,3-dibromoadamantane (B19736) can be accomplished using an excess of bromine, often in the presence of a Lewis acid catalyst like boron tribromide and aluminum bromide. rsc.org This highlights the preference for substitution at the remaining bridgehead positions.
While the direct synthesis of 1-bromo-3-propyladamantane is not explicitly detailed, the principles of regioselective bromination suggest that the propyl group would likely be introduced first, followed by bromination at the remaining activated bridgehead position.
The selectivity of halogenation in alkanes and polycyclic systems is influenced by several factors, including the reactivity of the halogen and the stability of the resulting radical or carbocation intermediate. libretexts.orgucalgary.cachemistrysteps.comyoutube.com Bromination is generally more selective than chlorination due to the lower reactivity of the bromine radical. libretexts.orgchemistrysteps.com
In adamantane, the bridgehead positions are tertiary carbons, which form more stable carbocation intermediates. This inherent stability directs electrophilic substitution to these positions. youtube.comlibretexts.org The presence of an electron-withdrawing group, such as a carboxamide at the 1-position, would deactivate the adamantane cage, potentially making further substitution more challenging and influencing the regioselectivity of the bromination. The synthesis of 3-bromoadamantane-1-carboxylic acid, a key precursor, is known and the compound is commercially available. sigmaaldrich.com This suggests that direct bromination of adamantane-1-carboxylic acid is a viable route.
Advanced Synthetic Techniques for Amidation Reactions
Modern organic synthesis has seen the development of numerous advanced techniques for amide bond formation, many of which are applicable to the synthesis of N-propyladamantane-1-carboxamide. numberanalytics.com These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. numberanalytics.comnumberanalytics.com
Catalytic amidation, using transition metals or organocatalysts, can facilitate the direct coupling of carboxylic acids and amines. numberanalytics.com Biocatalytic methods, employing enzymes like lipases, offer a highly selective and environmentally friendly approach to amide synthesis. numberanalytics.com Microwave-assisted amidation can significantly accelerate reaction times. numberanalytics.com Flow chemistry provides a means for continuous and scalable amide synthesis. numberanalytics.com
Table 2: Comparison of Amidation Techniques
| Technique | Key Features | Advantages | Potential Challenges |
|---|---|---|---|
| Acyl Chloride Method | Two-step process involving activation of the carboxylic acid. | Well-established and generally reliable. | Can be harsh and may not be suitable for sensitive substrates. |
| Coupling Agents | In situ activation of the carboxylic acid. | Milder conditions, often higher yields. | Cost of reagents, removal of byproducts. |
| Catalytic Amidation | Use of transition metal or organocatalysts. | High efficiency and selectivity, milder conditions. numberanalytics.com | Catalyst cost and sensitivity. |
| Biocatalysis | Enzyme-catalyzed reaction. | High selectivity, environmentally friendly. numberanalytics.com | Limited substrate scope, enzyme stability. |
Utilization of Activated Carboxylic Acid Derivatives in Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid to proceed efficiently. This is particularly true for sterically hindered structures like adamantane derivatives. The direct reaction of a carboxylic acid with an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org Heating this salt can drive the dehydration to form the amide, but this often requires high temperatures that can be incompatible with sensitive functional groups. libretexts.org
A more common and efficient strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, which can then readily react with an amine to form the desired amide.
Synthesis of this compound via an Acyl Chloride Intermediate:
A plausible and widely practiced synthetic route to this compound involves a two-step process starting from the commercially available 3-bromoadamantane-1-carboxylic acid.
Step 1: Formation of 3-Bromoadamantane-1-carbonyl chloride
The first step is the activation of 3-bromoadamantane-1-carboxylic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with Thionyl Chloride: Thionyl chloride is a common reagent for this conversion. The reaction produces the acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be easily removed from the reaction mixture.
Reaction with Oxalyl Chloride: Oxalyl chloride is another effective reagent that often allows for milder reaction conditions. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are also volatile.
The resulting 3-bromoadamantane-1-carbonyl chloride is a highly reactive intermediate that is typically used in the next step without extensive purification. The unbrominated analog, adamantane-1-carbonyl chloride, is commercially available, indicating the stability and utility of this class of intermediates. thermofisher.kr
Step 2: Amidation with Propylamine
The second step is the nucleophilic acyl substitution reaction between the activated acyl chloride and propylamine. The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond of this compound.
A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the propylamine reactant.
| Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
| 3-Bromoadamantane-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Bromoadamantane-1-carbonyl chloride | Activation of carboxylic acid |
| 3-Bromoadamantane-1-carbonyl chloride | Propylamine, Base (e.g., Pyridine) | This compound | Amide bond formation |
Catalytic Approaches to Enhance Reaction Efficiency and Yield
While the use of stoichiometric activating agents is effective, there is a growing interest in developing catalytic methods for amide bond formation that are more atom-economical and environmentally benign.
Boron-based Catalysts: Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids. These catalysts are thought to activate the carboxylic acid by forming a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. While specific examples for 3-bromoadamantane-1-carboxylic acid are not prevalent in the literature, this approach represents a potential avenue for a more efficient synthesis.
Transition Metal Catalysis: Transition metal complexes, particularly those of manganese, have been shown to catalyze the reaction between 1-bromoadamantane and carboxamides to form N-(adamantan-1-yl)amides. swchemilab.com This suggests the possibility of developing catalytic systems for the direct coupling of 3-bromoadamantane-1-carboxylic acid with propylamine, potentially proceeding through different mechanistic pathways.
Carbodiimide (B86325) Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by activating the carboxylic acid in situ. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method avoids the need to isolate the often-sensitive acyl chloride.
| Catalytic Method | Catalyst/Reagent | General Principle | Potential Advantage |
| Boron-Catalyzed Amidation | Boronic acids | Formation of a reactive acyloxyboron intermediate | Direct use of carboxylic acid |
| Transition Metal Catalysis | Manganese complexes | Catalytic coupling | Potentially milder conditions |
| Carbodiimide Coupling | DCC, EDC | In situ activation to an O-acylisourea | Avoids isolation of acyl chloride |
Purification and Isolation Methodologies for Substituted Adamantane Derivatives
The purification and isolation of the final product are critical steps to ensure the desired purity of the substituted adamantane derivative. The crystalline nature of many adamantane compounds often facilitates their purification.
Crystallization: Due to their rigid and symmetrical structure, adamantane derivatives like this compound are often crystalline solids with well-defined melting points. sigmaaldrich.com Crystallization is, therefore, a primary method for purification. The crude product obtained from the reaction mixture can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solution. The choice of solvent is crucial and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for the crystallization of organic solids include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexanes).
Chromatography: If crystallization does not provide a product of sufficient purity, or for the separation of closely related byproducts, column chromatography is a powerful technique.
Silica (B1680970) Gel Chromatography: This is the most common form of column chromatography for non-polar to moderately polar organic compounds. A solution of the crude product is passed through a column packed with silica gel. A solvent system (eluent) of appropriate polarity is used to move the components down the column at different rates based on their affinity for the silica gel stationary phase and their solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.
Reverse-Phase Chromatography: For more polar compounds, reverse-phase chromatography, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, can be employed.
The progress of purification can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC), and the identity and purity of the final product are confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
| Purification Technique | Principle | Applicability for Adamantane Derivatives |
| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Highly effective for the often crystalline adamantane compounds. |
| Silica Gel Chromatography | Differential partitioning between a polar stationary phase and a non-polar mobile phase. | Suitable for separating non-polar to moderately polar adamantane derivatives from byproducts. |
| Reverse-Phase Chromatography | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Useful for more polar adamantane derivatives or when silica gel chromatography is not effective. |
Reaction Mechanisms and Chemical Transformations of Bromo and Carboxamide Substituted Adamantanes
Mechanistic Studies of Bromination on Adamantane (B196018) Scaffolds
The introduction of a bromine atom onto the adamantane core is a critical step in the synthesis of many functionalized derivatives. The mechanism of this process is heavily influenced by reaction conditions and the nature of the adamantane substrate itself.
The bromination of adamantane does not proceed under the same conditions as typical alkene halogenation due to the lack of a π-system and the stability of the C-H bonds. libretexts.org Direct bromination of unsubstituted adamantane with liquid bromine selectively yields 1-bromoadamantane (B121549). rsc.org The reaction is understood to proceed through a non-catalytic, cluster-based mechanism with a high kinetic order with respect to bromine. rsc.org
The mechanism involves the polarization of a cluster of bromine molecules, which facilitates the abstraction of a hydride ion (H⁻) from a tertiary (bridgehead) position of the adamantane. This leads to the formation of a stable 1-adamantyl cation and a polybromide anion (e.g., Br₃⁻). The subsequent reaction between the carbocation and the bromide source yields the 1-bromoadamantane product. The stability of the tertiary bridgehead carbocation is a key driving force for the high regioselectivity of this reaction.
The general mechanism for electrophilic substitution involves two main steps:
Formation of the carbocation: The electrophile (generated from Br₂) attacks a C-H bond, leading to the departure of a hydride ion and the formation of a carbocation intermediate. For adamantane, this occurs preferentially at the bridgehead position. libretexts.org
Nucleophilic attack: The carbocation is then attacked by a nucleophile (bromide ion) to form the final product.
In some cases, particularly with substituted adamantanes or under different conditions, ionic mechanisms involving adamantane–protoadamantane–adamantane rearrangements can occur, leading to a mixture of products. rsc.org
The presence of substituents on the adamantane scaffold significantly influences the regioselectivity of subsequent bromination reactions. This influence is a combination of steric and electronic effects.
For instance, the bromination of 2-methyladamantane (B1584094) with bromine yields not only the expected bridgehead substitution products (1-bromo-2-methyladamantane and cis-/trans-1-bromo-4-methyladamantane) but also unusual products like 4eq- and 4ax-bromo-2-(dibromomethylene)adamantane. rsc.org This indicates that the substituent can direct the reaction to other positions and even induce further transformations.
In the case of adamantane series olefins, the position of the bulky adamantane fragment relative to the double bond affects the outcome of allylic bromination with N-bromosuccinimide (NBS). researchgate.net The steric hindrance provided by the adamantane cage can shield certain positions, directing the radical halogenation to less hindered sites. researchgate.net
The principles of how substituents direct electrophilic attack are well-established in aromatic systems. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. nih.govmakingmolecules.com While adamantane is aliphatic, analogous electronic effects can be transmitted through its rigid sigma-bond framework, influencing the stability of potential carbocation intermediates at different positions. A protecting group can also be utilized to influence regioselectivity at a position remote from its initial location. researchgate.net
Table 1: Regioselectivity in Electrophilic Bromination
| Substrate | Reagent/Conditions | Major Product(s) | Key Observation | Reference(s) |
|---|---|---|---|---|
| Adamantane | Br₂ (liquid) | 1-Bromoadamantane | High selectivity for the bridgehead (tertiary) position. | rsc.org |
| Adamantane | Br₂, AlCl₃, 150 °C | 1,3,5,7-Tetrabromoadamantane | Catalyst enables polysubstitution at all bridgehead positions. | rsc.org |
| 2-Methyladamantane | Br₂ (hot) | 1-Bromo-2-methyladamantane, 1-Bromo-4-methyladamantane | Substitution occurs at available bridgehead positions. | rsc.org |
Amide Bond Formation Mechanisms in Adamantane Carboxamide Synthesis
The formation of an amide bond between an adamantane carboxylic acid and an amine is a cornerstone of synthesizing adamantane carboxamides. This transformation typically requires the activation of the carboxylic acid.
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of a water molecule. youtube.com To achieve this transformation under milder conditions, coupling reagents are employed. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. youtube.comhepatochem.com
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). hepatochem.combas.bg The general mechanism for carbodiimide-mediated amidation proceeds as follows:
Activation of Carboxylic Acid: The carboxylate attacks the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step.
Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the amide bond and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea). youtube.com
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to accelerate the reaction and prevent side reactions like racemization. bas.bg HOBt can react with the O-acylisourea to form an active ester, which is less reactive but more selective towards the desired amine coupling.
The kinetics of the coupling can be influenced by the choice of reagent, solvent, and the presence of additives. scribd.com For example, ynamide-based coupling reagents have been studied for their efficiency in peptide bond formation, with kinetic studies using in-situ IR spectroscopy helping to understand the reaction mechanism and enhance efficiency. nih.gov The thermodynamics of amide bond rotation in sterically crowded adamantane amides have been investigated, showing the effect of the bulky cage on the energy barrier (ΔG≠). nih.gov
Several side reactions can occur during amide bond formation. One of the most significant, especially when dealing with complex substrates or in peptide synthesis, is racemization at a chiral α-carbon. scribd.comnih.gov For adamantane derivatives, which are often achiral unless substituted appropriately, this is less of a concern.
A more relevant side reaction is intramolecular cyclization, which can occur if the substrate contains another nucleophilic group capable of reacting with the activated carboxylic acid. rsc.org For example, a molecule containing both a carboxylic acid and a hydroxyl or amine group can undergo intramolecular reaction to form a lactone or a lactam, respectively. youtube.comyoutube.com In the synthesis of adamantane carboxamides, if the amine reactant contains another functional group, care must be taken to avoid unwanted intramolecular reactions.
Another potential side reaction during carbodiimide-mediated coupling is the formation of an N-acylurea byproduct. This occurs if the O-acylisourea intermediate rearranges before it can be attacked by the amine.
Finally, when synthesizing adamantane derivatives, skeletal rearrangements can sometimes be observed, especially under acidic conditions that favor carbocation formation. researchgate.net
Nucleophilic Substitution Reactions Involving Adamantyl Bromides
Adamantyl bromides, particularly 1-bromoadamantane, are classic substrates for studying nucleophilic substitution reactions. Due to the structure of the adamantane cage, these reactions proceed almost exclusively through a unimolecular nucleophilic substitution (Sₙ1) mechanism.
The Sₙ1 mechanism is a multi-step process: pbworks.com
Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically, with the bromide ion acting as the leaving group. libretexts.org This is the slow, rate-determining step of the reaction and results in the formation of a planar, sp²-hybridized carbocation. In the case of 1-bromoadamantane, a highly stable tertiary bridgehead carbocation is formed. pbworks.comresearchgate.net
Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile. pbworks.com The nucleophile can attack from either face of the planar carbocation.
Deprotonation (if necessary): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.
The Sₙ2 mechanism, which involves a backside attack by the nucleophile, is sterically impossible for 1-bromoadamantane. The cage-like structure completely blocks the backside of the electrophilic carbon, preventing the nucleophile from approaching and forcing the reaction to proceed via the Sₙ1 pathway. libretexts.org This makes adamantyl systems ideal for investigating Sₙ1 reaction kinetics and mechanisms without competing Sₙ2 reactions. libretexts.org
Table 2: Key Mechanistic Steps in Adamantane Transformations
| Transformation | Mechanism | Key Intermediate | Rate-Determining Step | Reference(s) |
|---|---|---|---|---|
| Bromination | Electrophilic Substitution | 1-Adamantyl Cation | Formation of the carbocation | rsc.orgrsc.orglibretexts.org |
| Amidation | Nucleophilic Acyl Substitution | O-Acylisourea | Activation of the carboxylic acid | youtube.comhepatochem.combas.bg |
Comparative Analysis of SN1 and SN2 Mechanisms in Bridged Systems
Nucleophilic substitution reactions are fundamental to organic chemistry, primarily proceeding via S\N1 (unimolecular) or S\N2 (bimolecular) mechanisms. masterorganicchemistry.com The choice between these pathways is influenced by the substrate's structure, the nucleophile's strength, the leaving group's nature, and the solvent's properties. libretexts.orgyoutube.com In bridged systems like adamantane, the rigid geometry imposes significant constraints that dictate the preferred mechanism.
The S\N1 reaction proceeds through a carbocation intermediate. masterorganicchemistry.com For this intermediate to be stable, it typically adopts a planar geometry to allow for hyperconjugation. masterorganicchemistry.com However, in an adamantane system, the bridgehead carbons (positions 1, 3, 5, and 7) cannot form a planar carbocation without introducing immense ring strain. This makes the formation of a bridgehead carbocation highly unfavorable. masterorganicchemistry.com Consequently, S\N1 reactions at the 1-position of adamantane derivatives, such as the hypothetical substitution of the carboxamide group in the parent compound, are extremely slow.
Conversely, the S\N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com This pathway is highly sensitive to steric hindrance. researchgate.net For a substitution at a bridgehead position of adamantane, a backside attack is sterically impossible due to the cage structure. Therefore, S\N2 reactions are also precluded at the 1-position.
The bromine atom in 3-bromo-N-propyladamantane-1-carboxamide is located at a bridgehead position. Any nucleophilic substitution at this C-Br bond would face the same mechanistic barriers. Bridgehead halides in adamantane are notoriously unreactive in standard S\N1 and S\N2 conditions. masterorganicchemistry.com
The following table summarizes the factors influencing S\N1 and S\N2 reactions and their applicability to adamantane bridgehead positions.
| Factor | S\N1 Reaction | S\N2 Reaction | Applicability to Adamantane Bridgehead (e.g., C-3) |
| Mechanism | Stepwise (Carbocation intermediate) masterorganicchemistry.com | Concerted (Pentacoordinate transition state) masterorganicchemistry.com | Both mechanisms are highly disfavored. |
| Substrate Structure | Favored by tertiary > secondary carbons researchgate.net | Favored by methyl > primary > secondary carbons libretexts.org | The tertiary nature of the bridgehead is offset by the inability to form a stable planar carbocation. masterorganicchemistry.com |
| Stereochemistry | Racemization/mixture of retention and inversion masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com | Not applicable as the reaction does not proceed readily. |
| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] masterorganicchemistry.com | Extremely slow reaction rates for both pathways. |
Transformations in Acidic Media and Rearrangement Pathways
Adamantane and its derivatives are known to undergo fascinating rearrangements under strongly acidic conditions, typically catalyzed by Lewis or Brønsted acids. researchgate.netmdpi.com These transformations are driven by the formation of carbocation intermediates and their subsequent rearrangement to more stable isomers via hydride or alkyl shifts. rsc.org The ultimate goal of these rearrangements is often the formation of the most thermodynamically stable adamantane derivative. researchgate.net
For this compound, treatment with a strong acid like sulfuric acid could initiate several processes. The amide functional group is susceptible to protonation on either the oxygen or nitrogen atom, with oxygen protonation generally being more favorable, leading to a resonance-stabilized cation. Subsequent hydrolysis under aqueous acidic conditions would yield 3-bromoadamantane-1-carboxylic acid and propylamine (B44156).
Under anhydrous superacid conditions, the adamantane skeleton itself can rearrange. The adamantyl cation can undergo a rapid rearrangement between the 1-yl and 2-yl positions through an intermolecular hydride transfer, or a slower rearrangement involving a reversible ring-opening of the adamantane core. rsc.org While the 1- and 3-positions are equivalent in unsubstituted adamantane, the presence of the carboxamide group in the starting material breaks this symmetry. However, the bromo and carboxamide groups are already at thermodynamically favored tertiary (bridgehead) positions, making a major skeletal rearrangement less likely unless extreme conditions are employed that could lead to disproportionation or isomerization. researchgate.net
Stability and Reactivity of the Bromo-N-propyladamantane-1-carboxamide Moiety under Varied Conditions
The stability and reactivity of this compound are determined by the properties of its three key components: the adamantane cage, the bridgehead bromine, and the N-propylcarboxamide group.
Adamantane Cage: The adamantane framework is exceptionally stable due to its strain-free, diamond-like structure. It is thermally robust and generally resistant to oxidation under mild conditions. Its lipophilicity is a significant property, influencing solubility and interaction with nonpolar environments. nih.gov
Bridgehead Bromine: As discussed, the C-Br bond at the bridgehead position is chemically inert towards traditional nucleophilic substitution reactions (S\N1 and S\N2). masterorganicchemistry.comwikipedia.org However, it can participate in radical reactions. For instance, the bromination of adamantane can yield 1-bromoadamantane, which can be a precursor for other functionalizations, often involving radical intermediates or organometallic species. rsc.org
N-propylcarboxamide Group: The amide bond is generally stable. It can be hydrolyzed to the corresponding carboxylic acid and amine under either strong acidic or basic conditions, typically requiring heat. The N-H proton is weakly acidic, and the carbonyl oxygen is a hydrogen bond acceptor. The synthesis of such adamantyl carboxamides is often achieved by reacting an adamantane carbonyl chloride with the appropriate amine. nih.gov
| Condition | Expected Reactivity/Transformation | Moiety Primarily Involved |
| Strong Acid (e.g., H2SO4, heat) | Hydrolysis of the amide bond to form 3-bromoadamantane-1-carboxylic acid and propylamine. | N-propylcarboxamide |
| Strong Base (e.g., NaOH, heat) | Hydrolysis of the amide bond. | N-propylcarboxamide |
| Nucleophiles (e.g., CN-, OH-) | No reaction at the C-Br bond due to steric hindrance and carbocation instability. masterorganicchemistry.com | Bromo |
| Radical Initiators | Potential for radical-based substitution or coupling reactions at the C-Br bond. | Bromo |
| Strong Lewis Acids (e.g., AlCl3) | Potential for skeletal rearrangement or disproportionation. researchgate.netrsc.org | Adamantane Cage |
Advanced Spectroscopic and Structural Elucidation of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound This compound is not publicly available. Detailed research findings regarding its spectroscopic and structural properties, as requested in the outline, could not be located.
The provided article structure requires in-depth analysis of high-resolution NMR spectroscopy, X-ray crystallography, and infrared spectroscopy. This includes:
¹H and ¹³C NMR spectral data
2D NMR connectivity and stereochemistry
Molecular conformation and crystal packing from X-ray analysis
Investigation of non-covalent interactions through methods like Hirshfeld surface analysis
Functional group characterization via IR and electronic absorption spectroscopy
While data exists for structurally related compounds, such as other adamantane derivatives or different bromo-carboxamides, the strict instruction to focus solely on this compound prevents the inclusion of information from these other molecules.
Therefore, the generation of the requested article with its specific data tables and detailed research findings cannot be fulfilled at this time due to the absence of the necessary scientific data for the target compound.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo N Propyladamantane 1 Carboxamide
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the definitive structural confirmation of novel synthetic compounds such as 3-bromo-N-propyladamantane-1-carboxamide. This powerful method provides the precise molecular mass of the parent ion, allowing for the unambiguous determination of the elemental composition. Furthermore, the analysis of fragmentation patterns offers deep insights into the molecule's architecture, corroborating the connectivity of its constituent parts.
While specific HRMS data for this compound is not extensively published, a comprehensive analysis can be inferred from the well-documented mass spectrometric behavior of structurally analogous adamantane (B196018) carboxamides and brominated compounds. researchgate.netresearchgate.netlibretexts.org
Precise Molecular Mass Determination
The initial and most critical piece of information furnished by HRMS is the high-accuracy measurement of the molecular ion's mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₄H₂₂BrNO. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 Da. youtube.com
The expected monoisotopic mass for the [M]⁺ ion containing the ⁷⁹Br isotope can be calculated with high precision. This experimentally determined value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental formula.
Interactive Data Table: Expected HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope | Theoretical m/z |
| [C₁₄H₂₂⁷⁹BrNO]⁺ | ⁷⁹Br | Calculated Value |
| [C₁₄H₂₂⁸¹BrNO]⁺ | ⁸¹Br | Calculated Value + 2 |
Elucidation of Fragmentation Pathways
The fragmentation of this compound under ionization in the mass spectrometer can be predicted to occur through several high-probability pathways, primarily involving the cleavage of the adamantane cage, the amide linkage, and the loss of the bromine atom. The analysis of these fragments provides a molecular fingerprint, confirming the identity of the compound.
Key expected fragmentation pathways include:
Loss of the Propyl Group: Cleavage of the N-propyl bond would result in a significant fragment corresponding to the 3-bromoadamantane-1-carboxamide (B1329282) cation.
Amide Bond Cleavage: Scission of the amide bond can occur in two ways:
Formation of the 3-bromoadamantyl cation through the loss of the N-propylcarboxamide moiety. This adamantyl cation is a very stable and commonly observed fragment in the mass spectra of adamantane derivatives. researchgate.net
Generation of the N-propylcarboxamide cation.
Loss of Bromine: The C-Br bond can undergo cleavage, leading to the formation of an adamantane-1-carboxamide cation radical.
Adamantane Cage Fragmentation: The adamantane structure itself can undergo characteristic fragmentation, typically involving the loss of alkyl fragments. researchgate.net
A comprehensive study on the fragmentation of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) revealed characteristic cleavages of the adamantane moiety and the amide linkage, supporting the predicted fragmentation behavior. researchgate.net
Interactive Data Table: Predicted Major Fragments in the HRMS Spectrum of this compound
| Fragment Description | Proposed Fragment Structure/Formula | Expected m/z (for ⁷⁹Br) |
| Molecular Ion | [C₁₄H₂₂⁷⁹BrNO]⁺ | Calculated Value |
| Loss of Propyl Group | [C₁₁H₁₅⁷⁹BrNO]⁺ | Calculated Value |
| 3-Bromoadamantyl Cation | [C₁₀H₁₄⁷⁹Br]⁺ | Calculated Value |
| N-propylcarboxamide Cation | [C₄H₈NO]⁺ | Calculated Value |
| Loss of Bromine | [C₁₄H₂₂NO]⁺ | Calculated Value |
| Adamantyl Cation | [C₁₀H₁₅]⁺ | 135.1174 |
Computational and Theoretical Investigations of 3 Bromo N Propyladamantane 1 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For a molecule like 3-bromo-N-propyladamantane-1-carboxamide, DFT calculations are invaluable for elucidating its key structural and electronic features.
Geometry Optimization: The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), the geometry of this compound can be fully optimized. nih.gov The adamantane (B196018) cage itself is largely rigid, but the N-propylcarboxamide substituent introduces conformational flexibility. The optimization process would identify the preferred orientations of the propyl group and the amide bond, which are crucial for molecular recognition and binding. The substitution of a bromine atom at the C3 position is expected to lead to a slight elongation of the adjacent C-C bonds compared to unsubstituted adamantane. nih.gov
Vibrational Analysis: Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net The vibrational modes of the amide group (Amide I, II, and III bands) are particularly sensitive to their local environment and hydrogen bonding interactions. nih.gov For instance, the Amide I band, primarily associated with the C=O stretching vibration, is a sensitive probe of the electronic structure of the peptide bond. nih.gov The calculated vibrational frequencies can be compared with experimental data to validate the computational model.
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Stretching vibration of the amide N-H bond. |
| C-H Stretch (Adamantane) | 2850-3000 | Stretching vibrations of the C-H bonds on the adamantane cage. researchgate.net |
| Amide I (C=O Stretch) | 1650-1700 | Primarily the C=O stretching vibration, sensitive to hydrogen bonding. nih.govnih.gov |
| Amide II | 1510-1570 | A mix of N-H in-plane bending and C-N stretching vibrations. nih.gov |
| C-Br Stretch | 500-600 | Stretching vibration of the carbon-bromine bond. |
While DFT is a powerful tool, for even higher accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. researchgate.netiphy.ac.cn These methods are more computationally demanding but can provide benchmark-quality data. For a molecule of this size, applying these methods might be reserved for specific properties of high interest, such as refining the rotational barrier of the amide bond or calculating highly accurate electronic transition energies for comparison with UV-Vis spectroscopy. The use of ab initio methods can be particularly important for systems where electron correlation effects are significant. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time, including its interactions with a solvent environment. nih.gov
| Rotational Barrier | Typical Energy Range (kcal/mol) | Significance |
| Amide C-N Bond | 15-20 | High barrier restricts conformation, influencing molecular shape. nih.gov |
| N-C (Propyl) Bond | 3-6 | Lower barrier allows for greater flexibility of the propyl chain. |
| C-C (Propyl) Bonds | 3-5 | Contribute to the overall conformational freedom of the side chain. |
The behavior of a molecule in a biological system is profoundly influenced by its interactions with the surrounding solvent, typically water. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. wikipedia.orgyoutube.comnih.govnih.gov The bromine atom and the amide group can participate in hydrogen bonding and other non-covalent interactions with water molecules, which will affect the molecule's solubility and how it presents itself to a binding partner. acs.org By analyzing the trajectories from an MD simulation, properties such as the radial distribution function of water around the solute can be calculated, providing a picture of the solvation shell structure. Furthermore, the diffusion coefficient of the molecule in the solvent can be determined, which is a measure of its mobility.
In Silico Prediction of Biological Activity and Molecular Properties
In addition to fundamental quantum chemical and molecular dynamics studies, a range of computational tools, often referred to as in silico methods, can be used to predict the biological activity and other relevant properties of a molecule. bohrium.comnih.govresearchgate.net These methods are often based on statistical models derived from large datasets of known compounds.
For this compound, various properties can be predicted:
Pharmacokinetic Properties (ADME): Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for determining the drug-likeness of a compound. nih.gov Web-based tools like SwissADME can provide estimates for properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. youtube.com
Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally related adamantane derivatives with known biological activity is available, a QSAR model can be developed. nih.govnih.gov This model would correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with the observed activity, allowing for the prediction of the activity of new compounds like this compound.
Toxicity Prediction: Various in silico models can predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity. These predictions are based on the presence of toxicophores (chemical fragments associated with toxicity) and statistical models.
| Predicted Property | Tool/Method | Predicted Value (Illustrative) | Interpretation |
| Lipophilicity (LogP) | SwissADME | 3.5 - 4.5 | Moderate to high lipophilicity, suggesting good membrane permeability. |
| Water Solubility | SwissADME | Moderately soluble | The polar amide group enhances solubility compared to the parent hydrocarbon. |
| GI Absorption | SwissADME | High | Likely to be well-absorbed from the gastrointestinal tract. youtube.com |
| Blood-Brain Barrier Permeation | SwissADME | Yes/No | The lipophilicity may allow for BBB permeation, but this can be influenced by other factors. |
| Cytochrome P450 Inhibition | Various | Inhibitor of CYP2D6/CYP3A4 (Yes/No) | Prediction of potential drug-drug interactions. |
| Biological Activity (e.g., antiviral) | QSAR | Active/Inactive | Based on models trained on similar adamantane derivatives. nih.gov |
It is important to note that these in silico predictions are probabilistic and require experimental validation. However, they provide valuable guidance in the early stages of drug discovery and development by helping to prioritize compounds for synthesis and further testing.
Predictive Models for Receptor Binding and Enzyme Inhibition Potential (e.g., PASS System)
Predictive models are invaluable tools in the early stages of drug discovery for forecasting the likely biological activities of a novel compound. The Prediction of Activity Spectra for Substances (PASS) system is a well-established computational tool that analyzes the structure of a molecule to predict its potential biological activities, including receptor binding and enzyme inhibition. The prediction is based on the structure-activity relationships derived from a large database of known biologically active compounds.
A theoretical PASS analysis for this compound would likely generate a wide range of predicted activities with varying probabilities of being confirmed experimentally (Pa, probability "to be active") and not being confirmed (Pi, probability "to be inactive"). High Pa values suggest a high likelihood of the compound exhibiting a particular activity, which can then be prioritized for experimental validation.
Table 1: Theoretical PASS Predictions for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Membrane integrity antagonist | 0.850 | 0.004 |
| Enzyme inhibitor | 0.795 | 0.021 |
| Neuromuscular transmission blocker | 0.712 | 0.015 |
| Antiviral (Influenza) | 0.654 | 0.033 |
| GABA antagonist | 0.588 | 0.045 |
Note: The data in this table is illustrative and generated based on the structural features of the molecule for the purpose of this article. It does not represent results from a published study.
Computational Analysis of Lipophilicity (logP) and its Role in Molecular Interactions
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase. Computational methods provide a rapid and cost-effective means of estimating logP.
A high logP value suggests that the compound will readily partition into lipid bilayers and may cross the blood-brain barrier. However, excessively high lipophilicity can lead to poor aqueous solubility and nonspecific binding to proteins and tissues. In the context of molecular interactions, the lipophilic adamantane cage can engage in hydrophobic interactions within the binding pockets of target proteins, which are often lined with nonpolar amino acid residues.
Table 2: Predicted Lipophilicity (logP) for this compound using Different Algorithms
| Computational Method | Predicted logP |
| ALOGPS | 3.45 |
| XLogP3 | 3.82 |
| WLOGP | 3.67 |
| MLOGP | 3.51 |
| KOWWIN | 3.98 |
Note: The data in this table is illustrative and generated based on the structure of the molecule for the purpose of this article. It does not represent results from a published study.
Molecular Docking and Binding Energy Calculations for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of a molecule and estimating the strength of the interaction, often expressed as a binding energy or docking score.
Ligand-Target Recognition and Identification of Key Binding Hotspots
For this compound, a molecular docking study would involve placing the molecule into the binding site of a selected receptor or enzyme. The adamantane cage, due to its size and rigidity, would likely occupy a significant hydrophobic pocket within the target protein. The N-propyl group could extend into a narrower hydrophobic channel, while the carboxamide moiety would be available to form hydrogen bonds with polar residues or the protein backbone. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in ligand-protein binding.
Key binding hotspots are regions within the binding site that contribute significantly to the binding affinity. For this compound, hotspots would likely include hydrophobic residues that interact with the adamantane and propyl groups, as well as hydrogen bond donors or acceptors that interact with the carboxamide group. The identification of these hotspots is crucial for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.
Elucidation and Quantification of Specific Intermolecular Interactions (e.g., QTAIM Approach)
To gain a deeper understanding of the nature of the interactions between this compound and its target, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. QTAIM analyzes the electron density distribution of the ligand-protein complex to identify and characterize chemical bonds and non-covalent interactions.
Through QTAIM analysis, it is possible to locate bond critical points (BCPs) between atoms of the ligand and the protein. The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interactions. For instance, QTAIM can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds, van der Waals forces, and halogen bonds. This level of detail is invaluable for elucidating the specific forces that stabilize the ligand-protein complex and drive binding affinity.
Structure Activity Relationship Sar Studies of Adamantane Carboxamide Derivatives Excluding Clinical Efficacy
Influence of Adamantane (B196018) Substitution on Biological Activity
Substitutions on the adamantane core play a pivotal role in modulating the pharmacological profile of this class of compounds. The position and nature of the substituent can significantly impact receptor binding and selectivity.
Effect of Bromine at the 3-Position on Receptor Binding Affinity and Selectivity
The introduction of a bromine atom at the 3-position of the adamantane ring influences the molecule's electronic and steric properties, which in turn affects its interaction with receptor binding sites. Halogen substituents on an adamantane core have been shown to alter intermolecular contacts. acs.org Specifically, halogens like bromine tend to reduce the contribution of hydrogen-hydrogen (H···H) contacts in crystal packing, while introducing halogen-hydrogen (H···X) interactions. acs.org This alteration of intermolecular forces can affect how the ligand fits into a receptor's binding pocket.
In studies on adamantyl cannabinoid receptor probes, substitutions at the 3'-adamantyl position led to ligands with improved affinities and selectivities for CB1 and CB2 receptors. nih.gov The parent compound with an unsubstituted adamantyl group generally showed lower affinities compared to substituted analogs, suggesting that substituents at this position can engage in favorable interactions within the receptor binding domain. nih.gov For instance, the presence of substituents can lead to improved affinities, as seen in a series of 3'-functionalized adamantyl cannabinoids. nih.gov
Theoretical studies on 1-(adamantan-1-yl)-3-arylthiourea derivatives show that bromo and chloro derivatives adopt different conformations compared to unsubstituted or fluoro derivatives. acs.org This conformational variance, driven by the electronic and steric nature of the halogen, is crucial for receptor binding. The introduction of a bromine atom can lead to a more stable, albeit higher energy, conformation which could be more favorable for binding to a specific receptor. acs.org
Role of the N-Propyl Chain Length and Conformation in Pharmacophore Presentation
The N-alkyl chain attached to the carboxamide group is a critical determinant of biological activity, influencing how the pharmacophore is presented to the biological target. The length, branching, and conformation of this chain can significantly alter binding affinity.
In a broad screening of N-substituted adamantane amines, increasing the size of the N-substituent generally led to a decrease in antiviral activity against Influenza A. nih.gov However, this is not a universal rule and is highly dependent on the specific biological target. For example, in a series of adamantyl carboxamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), N-methylation was found to increase potency in some cases. nih.gov This suggests that for certain receptors, a smaller alkyl group is preferred, while for others, a slightly larger group might be tolerated or even beneficial.
The N-propyl group in 3-bromo-N-propyladamantane-1-carboxamide provides a balance of lipophilicity and conformational flexibility. This flexibility allows the adamantane core to orient itself optimally within the binding pocket, while the propyl chain itself may engage in hydrophobic interactions with receptor residues. The conformation of the N-propyl chain is crucial; an extended conformation might allow for deeper penetration into a hydrophobic pocket, whereas a more folded conformation could be necessary for interaction with adjacent binding sites.
Comparative SAR Analysis of Adamantane-Linked Carboxamides with Varied Substituents
A comparative analysis of adamantane carboxamides with different substituents provides a clearer picture of the structural requirements for potent biological activity.
Impact of N-Alkyl Chain Modifications on Target Interactions (e.g., longer/shorter chains, branching)
Modifications to the N-alkyl chain have a profound impact on target interactions. In the context of anti-influenza A activity, N-alkylation of adamantane derivatives often reduces potency. nih.gov For example, while the parent compound of one series was four times more active than amantadine (B194251), its N-alkylated counterparts showed significantly abated activity. nih.gov In another instance, the N-ethyl derivative of an active compound was less potent than amantadine. nih.gov
Conversely, studies on 11β-HSD1 inhibitors have shown that N-methyl amide analogues can exhibit higher potency than their corresponding NH analogues. nih.gov This indicates that for this particular target, a small alkyl group on the nitrogen is beneficial. The data in the table below, derived from studies on 11β-HSD1 inhibitors, illustrates the effect of N-alkylation on inhibitory activity.
Table 1: Effect of N-Alkylation on 11β-HSD1 Inhibitory Activity of Adamantyl Carboxamides
| Compound | N-Substituent | Aromatic Group | IC50 (nM) |
|---|---|---|---|
| 5 | H | 2-thiophenyl | 530 |
| 3 | Methyl | 2-thiophenyl | 280 |
| 16 | H | 2-pyrrolyl | 1790 |
| 15 | Methyl | 2-pyrrolyl | 114 |
Data sourced from a study on adamantyl carboxamide and acetamide (B32628) inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. nih.gov
This table clearly shows that for these particular scaffolds, methylation of the amide nitrogen leads to a significant increase in potency.
Exploration of Other Halogen Substituents (e.g., Cl, F) on the Adamantane Core and Their Modulatory Effects
The type of halogen substituent on the adamantane core can modulate the compound's activity. Theoretical studies on adamantane-thiourea derivatives have shown that different halogens (Br, Cl, F) have distinct effects on intermolecular interactions. acs.org All three halogens were found to reduce the contribution of H···H contacts, with H···X (halogen) contacts compensating for this reduction. acs.org
In these studies, bromo and chloro derivatives were found to be isostructural and adopted an anti-anti conformation of the thiourea (B124793) moiety, whereas the fluoro and unsubstituted derivatives adopted an anti-syn conformation. acs.org This conformational difference can have a significant impact on how the molecule interacts with its biological target.
The electronic properties of the halogen also play a role. The electronegativity and size of the halogen atom can influence the charge distribution across the adamantane cage, which can affect electrostatic interactions with the receptor.
Mechanistic Insights from SAR into Molecular Recognition Events
SAR studies provide valuable mechanistic insights into the molecular recognition events between adamantane carboxamides and their biological targets. The adamantane moiety often acts as a "lipophilic bullet," anchoring the molecule in a hydrophobic pocket of the receptor. nih.govnih.gov The rigidity of the adamantane cage helps to reduce the entropic penalty upon binding.
The carboxamide linker is also crucial for molecular recognition. It can participate in hydrogen bonding with amino acid residues in the receptor active site. acs.org The flexibility of the linker allows the molecule to adopt a conformation that is optimal for binding. acs.org
In silico docking studies of adamantane-linked compounds with 11β-HSD1 have shown that the adamantane moiety is often buried deep within a hydrophobic pocket of the active site. nih.gov The linker and the other parts of the molecule are then positioned to interact with key catalytic residues, such as through hydrogen bonds. nih.gov
The combination of a bulky, lipophilic adamantane core and a hydrogen-bonding carboxamide linker creates a versatile scaffold that can be adapted to target a wide range of biological receptors. The specific substitutions on the adamantane ring and the nature of the N-alkyl group further refine the binding affinity and selectivity, allowing for the design of potent and specific modulators of biological function.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(adamantan-1-yl)-3-arylthiourea |
| Amantadine |
| N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
| N-methyl-N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
| N-((1H-pyrrol-2-yl)methyl)adamantane-1-carboxamide |
Elucidation of Key Interaction Motifs
The biological activity of adamantane carboxamide derivatives is underpinned by a range of non-covalent interactions with their target proteins. These interactions, which include hydrogen bonding, hydrophobic interactions, and other van der Waals forces, are crucial for the affinity and specificity of these compounds.
Hydrogen Bonding: The carboxamide linker in these derivatives is a key contributor to hydrogen bonding. The amide carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively. For instance, in studies of adamantyl carboxamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the carbonyl group has been observed to form hydrogen bonds with key catalytic residues such as Tyr183 and Ser170 in the enzyme's active site. nih.gov Similarly, in other adamantane-linked compounds, the carbonyl oxygen of the amide group can establish hydrogen bond interactions with the backbone of amino acid residues in the target protein. mdpi.com The strength of these N-H···O interactions has been quantified and found to be significant, with dissociation energies that indicate a strong and stabilizing interaction. mdpi.com
Hydrophobic Interactions: The adamantyl group itself is highly hydrophobic and plays a pivotal role in anchoring the ligand within hydrophobic pockets of the target protein. nih.govresearchgate.net This bulky, rigid structure effectively displaces water molecules and engages in favorable van der Waals interactions with nonpolar amino acid side chains. nih.gov Molecular docking studies have consistently shown the adamantane moiety positioned within hydrophobic pockets close to key features of the active site, such as the nicotinamide (B372718) ring of co-factors. nih.govnih.gov The extent and nature of these hydrophobic interactions are critical determinants of binding affinity.
π-Alkyl Interactions: While less commonly highlighted than hydrogen bonding and general hydrophobic interactions, π-alkyl interactions can also contribute to the binding of adamantane derivatives. These interactions occur between the electron-rich π system of an aromatic amino acid residue (like tyrosine or phenylalanine) and the alkyl C-H bonds of the adamantane cage. The geometry of the binding pocket dictates the possibility and strength of such interactions.
Table 1: Key Interaction Motifs in Adamantane Carboxamide Derivatives
| Interaction Type | Key Structural Feature | Interacting Residues (Examples) | Significance in Binding |
|---|---|---|---|
| Hydrogen Bonding | Carboxamide linker (-CONH-) | Tyr183, Ser170 nih.gov | Anchors the ligand and provides specificity. |
| Hydrophobic Interactions | Adamantane cage | Lys 716, Met 746, Phe 838 mdpi.com | Major contributor to binding affinity by occupying hydrophobic pockets. |
| π-Alkyl Interactions | Adamantane cage and aromatic residues | Tyrosine, Phenylalanine nih.gov | Contributes to the overall stability of the ligand-protein complex. |
Conformational Flexibility and Rigidity in Ligand-Target Binding as Revealed by SAR
The concept of "pre-organization," where a ligand's conformation in its unbound state is already close to its bound conformation, is relevant here. The rigidity of the adamantane core can help in pre-organizing the molecule for optimal binding. However, some degree of flexibility in the linker is necessary to allow the adamantyl group and other pharmacophoric features to orient themselves correctly within the active site. This balance between rigidity and flexibility is a key consideration in the design of potent adamantane-based inhibitors. The conformational dynamics of the target protein itself are also a factor, as the protein may adopt different conformations to accommodate the binding of a rigid ligand. nih.govrsc.org
Table 2: Conformational Aspects of Adamantane Carboxamide Binding
| Feature | Description | Implication for SAR |
|---|---|---|
| Adamantane Rigidity | The cage-like structure is conformationally locked. | Reduces the entropic cost of binding, potentially increasing affinity. |
| Linker Flexibility | The amide bond and N-substituent allow for different spatial orientations. | Enables the molecule to adopt optimal conformations for interaction with the target. |
| Overall Molecular Conformation | Can exist in different forms (e.g., folded, extended) depending on substituents. mdpi.com | Different conformations can lead to varied binding modes and affinities. |
Development of SAR Models for Predictive Compound Design and Optimization
To accelerate the discovery of novel and more potent adamantane carboxamide derivatives, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are employed. frontiersin.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. frontiersin.orgnih.gov
The development of a predictive QSAR model involves several key steps:
Data Set Preparation: A dataset of adamantane carboxamide derivatives with their experimentally determined biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties, and topological features. researchgate.netnih.gov For adamantane derivatives, descriptors related to their hydrophobicity and shape are particularly important. researchgate.net
Model Building: Various statistical and machine learning methods are used to build the QSAR model by correlating the descriptors with the biological activity. frontiersin.orgfrontiersin.org These can range from linear methods like multiple linear regression to more complex non-linear methods like support vector machines and random forests. nih.govfrontiersin.org
Model Validation: The predictive ability of the model is rigorously assessed using the test set and statistical metrics such as the square of the correlation coefficient (R²) and the cross-validated R² (Q²). researchgate.netresearchgate.net A robust and predictive model can then be used to screen virtual libraries of novel adamantane carboxamide derivatives and prioritize the most promising candidates for synthesis and testing.
The ultimate goal of these SAR models is to provide a predictive framework for the design and optimization of compounds like this compound, enabling the rational modification of the structure to enhance desired biological activities.
Investigation of Biological Targets and Molecular Mechanisms of Action Excluding Clinical Efficacy
Molecular Pharmacology of Adamantane (B196018) Carboxamides at Specific Receptors
The endocannabinoid system, primarily composed of the CB1 and CB2 receptors, is a significant target for therapeutic intervention. Adamantane derivatives have been synthesized and evaluated for their affinity and activity at these G protein-coupled receptors (GPCRs). nih.gov
Structure-activity relationship (SAR) studies show that the nature of the substituent on the adamantane core is crucial for cannabinoid receptor affinity. For instance, analogues of the endogenous cannabinoid anandamide (B1667382) with modified headgroups can exhibit significantly increased affinity for the CB1 receptor. nih.gov While many adamantane derivatives show high selectivity for the CB1 receptor over the CB2 receptor, some analogues have been developed that bind with high affinity to both. nih.govnih.gov Novel oxa-adamantyl cannabinoids, for example, have been reported as high-affinity ligands for both CB1 and CB2 receptors. nih.gov
Upon activation by an agonist, cannabinoid receptors trigger a cascade of intracellular signaling events. nih.gov Both CB1 and CB2 receptors are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and the stimulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov The activation of ERK is a complex process that can be influenced by multiple upstream signals. In N1E-115 neuroblastoma cells, the activation of ERK by CB1 receptor agonists was found to be predominantly mediated by the inhibition of the adenylate cyclase/protein kinase A (PKA) pathway. researchgate.net Studies have shown that anandamide demonstrates a greater ability to activate ERK1/2 signaling compared to 2-AG. nih.gov Furthermore, CB2 receptor stimulation has also been shown to activate MAPKs and can promote neuronal survival through the activation of the PI3K/AKT and JNK pathways. nih.gov
| Compound Class | Receptor Target(s) | Observed Functional Activity | Reference |
|---|---|---|---|
| Adamantyl Analogues of Anandamide | CB1, CB2 | High affinity and selectivity for CB1; potent cannabimimetic agonists. | nih.gov |
| Oxa-adamantyl Cannabinoids | CB1, CB2 | High affinity ligands for both receptors; potent CB1 agonists. | nih.gov |
| General Cannabinoid Agonists | CB1, CB2 | Activation of MAPK/ERK pathways. | nih.govresearchgate.net |
Adamantane derivatives have been shown to interact with several ion channels, most notably the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical for excitatory synaptic transmission in the brain. nih.govnih.gov
NMDA Receptors: Amantadine (B194251), a well-known adamantane derivative, acts as a channel blocker of NMDA receptors. nih.gov Its mechanism involves entering the open channel and promoting a faster closure, thereby stabilizing the closed state of the channel. nih.gov This inhibitory action is considered a key part of its therapeutic utility. nih.gov More recent studies have revealed that NMDA receptor channel blockers can access their binding site not only from the extracellular solution when the channel is open but also through a hydrophobic path from the plasma membrane, a mechanism termed membrane-to-channel inhibition (MCI). nih.gov
AMPA Receptors: Certain adamantane derivatives have been found to act as use- and voltage-dependent blockers of open AMPA receptor channels. nih.gov The sensitivity to this block is dependent on the subunit composition of the receptor. Receptors containing the edited GluR2 subunit are significantly less sensitive to blockade by these adamantane compounds. nih.gov This differential sensitivity makes such compounds valuable tools for studying the roles of different AMPA receptor subtypes in synaptic transmission. nih.gov Positive modulators of AMPA receptors, such as certain benzamide (B126) drugs, can enhance synaptic plasticity, an effect that is dependent on how they alter the receptor's kinetics. nih.gov
KATP Channels: ATP-sensitive potassium (KATP) channels link cell metabolism to electrical activity. While direct interactions of adamantane carboxamides with KATP channels are not well-documented, the channel's function is modulated by various pharmacological agents. nih.govnih.gov The inhibitory effects of nucleotides like ATP are mediated by the Kir6.2 subunit of the channel. nih.gov Some drugs thought to target mitochondrial KATP channels, like diazoxide, have been shown to have channel-independent effects, such as inhibiting succinate (B1194679) dehydrogenase. nih.gov
Enzymatic Inhibition Studies of Adamantane Carboxamide Derivatives
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govdntb.gov.ua Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. Adamantane-containing molecules, such as vildagliptin (B1682220) and saxagliptin, are known DPP-4 inhibitors. nih.gov
The adamantane fragment of these inhibitors typically occupies a hydrophobic pocket in the DPP-4 active site, forming interactions with aromatic residues like Phe357 and Tyr666. nih.gov In the case of 3,5-dimethyl adamantane-1-carboxamide, the amide group is reported to form hydrogen bonds with the key catalytic residues Glu205 and Glu206. nih.gov The DPP-4 active site is comprised of several subsites (S1, S2, S1', S2'), and interaction with the S1 and S2 subsites is considered essential for inhibitory activity. nih.gov The adamantane moiety often interacts with the S1 and S2 subsites, which include hydrophobic residues such as Tyr547, Tyr631, Val656, and Tyr662. nih.govdntb.gov.ua
| Adamantane Derivative | Key Interacting Residues in DPP-4 Active Site | Type of Interaction | Reference |
|---|---|---|---|
| Adamantane fragment (general) | Phe357, Tyr666 | Hydrophobic interaction | nih.gov |
| 3,5-dimethyl adamantane-1-carboxamide | Glu205, Glu206 | Hydrogen bond | nih.gov |
| Adamantane fragment (general) | Tyr547 | π-electron alkyl bond | nih.gov |
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol within cells, thereby amplifying local glucocorticoid action. mdpi.comnih.gov Inhibition of 11β-HSD1 is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. nih.gov
Several series of adamantyl carboxamide and acetamide (B32628) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Optimization of initial hits has led to compounds with IC₅₀ values in the nanomolar range. nih.govresearchgate.net These inhibitors are typically highly selective for 11β-HSD1 over the related 11β-HSD2 isozyme, which is crucial for avoiding adverse mineralocorticoid-related side effects. mdpi.comnih.gov
The structure-activity relationship for this class of inhibitors highlights several key features:
The Adamantane Core: The bulky, lipophilic adamantane group is a critical feature, likely anchoring the inhibitor in a hydrophobic pocket of the enzyme's active site. mdpi.comnih.gov
The Linker: An amide or acetamide linker connects the adamantane cage to an aromatic or heterocyclic moiety. nih.gov
The Aromatic/Heterocyclic Group: Modifications to this part of the molecule significantly impact potency. For example, replacing a thiophene (B33073) ring with a 1-methyl-1H-2-pyrrolyl group can increase potency. nih.gov
N-Substitution: N-methyl substitution on the amide linker generally results in higher potency compared to the corresponding NH analogues. nih.gov
Docking studies suggest that the adamantane moiety fits into a deep, hydrophobic pocket within the enzyme's active site. mdpi.com However, some adamantane-linked triazoles, despite having predicted binding affinity, were unable to form interactions with key active site residues, indicating that precise orientation is critical for effective inhibition. nih.govmdpi.com
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori, making urease inhibitors a topic of interest for treating infections. nih.gov
Adamantane derivatives have been investigated as potential urease inhibitors. nih.govresearchgate.net For example, a series of amantadine-thiourea conjugates were synthesized and showed potent in vitro urease inhibition. nih.gov The mechanism of inhibition is often explored through kinetic studies and molecular docking.
Kinetic analysis of amantadine derivatives has shown them to be non-competitive inhibitors of urease, meaning they bind to a site other than the active site (an allosteric site) to form an enzyme-inhibitor complex. nih.gov Docking studies help to visualize the enzyme-ligand complex, revealing that the inhibitors can be stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts with amino acid residues. nih.govresearchgate.net For some adamantane-thiourea derivatives, the thiourea (B124793) moiety forms hydrogen bonds with residues like Arg439, while the adamantyl group engages in hydrophobic interactions with residues such as Met588, Arg638, and Ala636 within the binding pocket. nih.gov The presence of bulky groups attached to the core pharmacophore can sometimes decrease activity due to unfavorable steric interactions. researchgate.net
Antiviral Mechanisms Involving Adamantane Carboxamide Scaffolds
The rigid, lipophilic adamantane cage is a key pharmacophore in medicinal chemistry, and its incorporation into a carboxamide structure has yielded compounds with significant antiviral properties. Researchers have focused on elucidating the specific molecular interactions that underpin these activities.
Inhibition of Viral Cell Entry (e.g., Ebola Virus Glycoprotein)
A notable target for adamantane carboxamides is the Ebola virus (EBOV) glycoprotein (B1211001) (GP), which is essential for the virus's entry into host cells. A series of adamantane carboxamide derivatives have been identified as potent inhibitors of this process. nih.govfarmaciajournal.com Initial screening identified a hit compound that was subsequently optimized, leading to analogues with significantly enhanced potency. For instance, N-(1-benzyl-4-piperidyl)adamantane-1-carboxamide was found to inhibit the Ebola virus with a half-maximal effective concentration (EC50) of approximately 3.9 μM. targetmol.com
Selected lead compounds from this class have demonstrated EC50 values in the range of 10–15 nM in infectivity assays using vesicular stomatitis virus (VSV) pseudotyped with EBOV GP. farmaciajournal.comrsc.org X-ray co-crystallography studies confirmed that these compounds directly bind to the EBOV GP, providing a structural basis for their inhibitory action. rsc.org The binding appears to be allosteric, where the interaction of one inhibitor molecule with a GP1-GP2 dimer within the trimeric GP complex enhances the binding of subsequent molecules, ultimately preventing the conformational changes required for viral membrane fusion and cell entry. nih.gov
Interactions with Specific Viral Proteins (e.g., P37 Orthopoxvirus Protein)
The P37 protein, encoded by the F13L gene in orthopoxviruses, is another critical viral target for which adamantane derivatives have shown inhibitory potential. nih.gov This protein is integral to the formation of the viral envelope and the subsequent release of viral particles from the host cell. nih.gov Tecovirimat, an established antiviral, targets the P37 protein, validating it as a druggable target. nih.govnih.gov
Molecular modeling studies have proposed that adamantane amide derivatives can bind to the P37 protein. nih.gov This interaction is thought to disrupt the protein's function, which may involve phospholipase activity crucial for viral wrapping. nih.govnih.gov Research has shown a correlation between the calculated binding energy of adamantane derivatives to the P37 protein and their in vitro antiviral activity against vaccinia virus, with some compounds achieving a high selectivity index. nih.gov This line of research suggests that the adamantane scaffold can serve as a basis for designing novel inhibitors that interfere with the function of essential viral structural proteins like P37. nih.gov
Antiproliferative Activities and Cellular Pathway Modulation (In Vitro Studies)
Beyond antiviral applications, adamantane-containing compounds have been investigated for their potential to inhibit the growth of cancer cells. In vitro studies have explored their efficacy against various cell lines and the underlying cellular mechanisms.
Assessment of Inhibitory Potential in Cancer Cell Lines (e.g., HeLa, MCF-7)
Various N-substituted adamantane derivatives have demonstrated antiproliferative activity against human cancer cell lines. nih.gov For example, a series of (1-adamantyl)phthalimides and (2-adamantyl)phthalimides were tested against a panel of five human cancer cell lines, including MCF-7 (breast carcinoma), and showed activity. nih.gov The activity was influenced by the nature of the spacer between the adamantane and phthalimide (B116566) moieties. nih.gov
Similarly, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and evaluated for antiproliferative activity. nih.gov Two compounds in this series, 5e and 5k , showed potent inhibitory activity against all five tested human tumor cell lines. nih.gov While specific data for 3-bromo-N-propyladamantane-1-carboxamide is not detailed, the general findings for related structures are summarized below.
| Compound Class | Tested Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| (1-adamantyl)phthalimides | MCF-7, SW 620, HCT 116, MOLT-4, H 460 | Exhibited antiproliferative activity, particularly those with longer alkyl spacers. | nih.gov |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Five human tumor cell lines | Compounds 5e and 5k showed potent inhibitory activity against all tested lines. | nih.gov |
| 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Not specified | Displayed moderate antiproliferative activities. | nih.gov |
Mechanistic Exploration of Cellular Effects, excluding clinical outcomes
Investigations into the mechanisms of antiproliferative action have revealed several cellular effects. For adamantylphthalimide derivatives, the activity was attributed to a delay in the cell cycle progression at the G1/S phase. nih.gov For other active compounds, such as the (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, molecular docking studies suggest a potential mechanism involving the inhibition of the SIRT1 enzyme. nih.gov These compounds are predicted to occupy the active site of SIRT1, which could disrupt cellular processes regulated by this enzyme, leading to the observed antiproliferative effects. nih.gov These findings indicate that adamantane-based compounds can modulate fundamental cellular pathways involved in cell proliferation and survival.
Antitubercular Activity and Target Elucidation (In Vitro)
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Adamantane carboxamide derivatives have emerged as a promising class of compounds in this therapeutic area.
Research has identified several indole-2-carboxamides bearing an N-adamantyl group as potent inhibitors of Mtb. nih.govnih.gov These compounds have shown exceptional activity against both drug-sensitive (H37Rv) and drug-resistant Mtb strains. nih.gov The mechanism of action for this class of compounds has been linked to the inhibition of the trehalose (B1683222) monomycolate (TMM) transporter MmpL3. researchgate.net MmpL3 is an essential protein responsible for transporting mycolic acid precursors across the mycobacterial cell membrane, a critical step in the formation of the unique mycobacterial cell wall. nih.govresearchgate.net
The lipophilic adamantane moiety is considered crucial for activity, as it is believed to occupy a key hydrophobic subsite (S5) within the MmpL3 protein. nih.gov Structure-activity relationship (SAR) studies have led to the development of highly potent analogues.
| Compound Class | Target | In Vitro Activity (MIC) | Reference |
|---|---|---|---|
| N-(1-adamantyl)-indole-2-carboxamides | MmpL3 | Potent activity against drug-sensitive and drug-resistant M. tuberculosis strains. | nih.gov |
| Adamantanol-containing indole-2-carboxamides (e.g., 8j) | MmpL3 | MIC = 1.32 – 2.89 μM against M. tb H37Rv. | nih.gov |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | MmpL3 | MIC = 0.012 μM against drug-sensitive M. tuberculosis. | researchgate.net |
The potent in vitro activity and elucidated mechanism of action make adamantane-based carboxamides a valuable scaffold for the development of novel antitubercular therapeutics. nih.gov
Advanced Applications in Material Science and Supramolecular Chemistry
Integration of Adamantane (B196018) Carboxamides in Polymer Science
The incorporation of adamantane moieties into polymer structures, either as pendants on the side chain or as integral parts of the main backbone, can significantly enhance physical properties such as stiffness and glass transition temperature. acs.orgoup.com Adamantane's high carbon-to-hydrogen ratio also contributes to the reactive-ion etch (RIE) resistance required in applications like microelectronics fabrication. oup.com
Modern controlled polymerization techniques have enabled the precise synthesis of adamantane-containing polymers with well-defined architectures. A combination of methods, including Ring-Opening Polymerization (ROP), Atom Transfer Radical Polymerization (ATRP), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, has been successfully employed to create complex polymer structures initiated from an adamantane core. mdpi.com
For instance, four-arm star-shaped amphiphilic block copolymers have been synthesized using a tetra-functional adamantane initiator. mdpi.com This process involves first using the adamantane core to initiate the ROP of monomers like lactide (LA) and glycolide (B1360168) (GA), followed by functionalization to create a macroinitiator for subsequent ATRP of other monomers. mdpi.com The CuAAC reaction is also a powerful tool for attaching adamantane units to polymer chains or for creating more complex architectures like biodegradable polymers with adamantane groups embedded in the backbone. rsc.orgnih.gov Similarly, adamantane-terminated polypeptides have been synthesized via N-carboxyanhydride (NCA) polymerization, demonstrating the versatility of adamantane as a terminal group for various polymer classes. nih.gov
Table 1: Synthesis Methods for Adamantane-Containing Polymers
| Polymerization Method(s) | Adamantane Role | Resulting Polymer Architecture | Reference(s) |
|---|---|---|---|
| ROP, ATRP, CuAAC | Core Initiator | Four-Arm Star-Shaped Block Copolymers | mdpi.com |
| NCA Polymerization | Terminating Agent | Adamantane-Terminated Polypeptides | nih.gov |
| "Click" Chemistry (CuAAC) | Backbone Component | Biodegradable Polyketal | rsc.org |
| ADMET Polycondensation | Backbone Component | Poly(1,3-adamantylene alkylene)s | acs.org |
Adamantane derivatives are critical components in the formulation of photoresists for advanced lithography, particularly for deep-UV (DUVL) and 193 nm argon fluoride (B91410) (ArF) excimer laser lithography. oup.comrsc.org Methacrylate polymers featuring pendant adamantyl groups are of special interest because the bulky adamantane cage enhances etch resistance, improves thermal stability, and increases the glass transition temperature of the polymer. oup.comrsc.org
These adamantane-based materials can be formulated as low molecular weight "molecular glasses" that form amorphous films, a desirable property for high-resolution patterning. google.comgoogle.com Their non-aromatic nature ensures high transparency at the 193 nm wavelength, which is crucial for achieving fine features in semiconductor manufacturing. oup.comgoogle.com Furthermore, acrylate (B77674) copolymers containing adamantane, originally designed for DUVL, have also been successfully applied as resists in thermal nanoimprint lithography (NIL), demonstrating their versatility in next-generation fabrication technologies. rsc.org Adamantane-based polymers have also been investigated for use as protective coatings for touchscreens. wikipedia.org
Supramolecular Assembly via Host-Guest Interactions
The highly lipophilic and geometrically well-defined adamantane cage is a quintessential "guest" molecule in the field of supramolecular chemistry. nih.gov It forms stable inclusion complexes with a variety of "host" macrocycles, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govnih.gov This interaction is driven primarily by the hydrophobic effect and van der Waals forces, resulting in strong and highly specific molecular recognition. nih.govnih.gov The affinity of this binding is significant, with association constants (Kₐ) for adamantane-β-cyclodextrin complexes typically in the range of 10⁴ to 10⁵ M⁻¹, indicating a very stable host-guest pair. nih.gov This robust and reversible non-covalent interaction is a powerful tool for constructing complex, functional, and responsive materials. researchgate.net
Table 2: Host-Guest Systems Involving Adamantane Derivatives
| Host Molecule | Guest Moiety | Primary Driving Force | Typical Application | Reference(s) |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | Adamantane | Hydrophobic Effect | Self-Healing Materials, Drug Delivery | researchgate.netacs.orgresearchgate.net |
| Cucurbit[n]uril (CB[n]) | Adamantane | Hydrophobic & Ion-Dipole | Drug Delivery, Sensing | nih.gov |
The dynamic and reversible nature of adamantane-cyclodextrin host-guest interactions is ideal for creating self-healing materials. researchgate.net These systems are typically formed by creating a polymer network cross-linked by these non-covalent bonds. researchgate.net For example, one polymer backbone can be functionalized with adamantane (guest) units and another with cyclodextrin (B1172386) (host) units. When mixed, they form a cross-linked hydrogel or network. researchgate.net If this material is fractured, the host-guest pairs can reform across the damaged interface upon application of a stimulus like water or mild heating, restoring the material's integrity. researchgate.net This concept has been used to create self-healing hydrogel coatings that are also electrically conductive. researchgate.net
Beyond self-healing, adamantane-based frameworks can act as "supramolecular sponges" for the selective capture of small molecules. digitellinc.com Porous structures built from tetraaryl-substituted adamantane units can create channels or pockets that recognize and confine specific petrochemicals, demonstrating their potential as smart adsorbing systems for molecular separation. digitellinc.com
Hydration lubrication is a mechanism where highly hydrated ions or molecules at a surface provide extremely efficient, low-friction lubrication in aqueous environments. researchgate.netsciopen.com This is due to the layers of water (hydration shells) that are strongly bound to the surface species but remain fluid and can easily shear. researchgate.net
Adamantane's hydrophobic nature can be harnessed for surface functionalization to facilitate this type of lubrication. Surfaces can be modified with adamantane groups, which then act as specific anchor points for hydrophilic host molecules like cyclodextrins. nih.govrsc.org By attaching adamantane to a surface and then introducing β-cyclodextrin, a stable, hydrophilic outer layer is formed via the host-guest interaction. This new cyclodextrin-rich surface is capable of binding a significant amount of water, creating the necessary conditions for hydration lubrication. This strategy allows for the precise engineering of surfaces where the robust anchoring of adamantane provides durability, while the hydrophilic host imparts advanced lubrication properties.
Potential in Nanotechnological Applications (e.g., Diamondoids in Nano-assembly)
Adamantane is the smallest member of the diamondoid family—cage-like hydrocarbons that are fundamental, repeating units of the diamond crystal lattice. aapg.orgwikipedia.org Their exceptional rigidity, thermal stability, and precisely defined three-dimensional structure make them ideal molecular building blocks (MBBs) for bottom-up nanotechnology. ijnnonline.net The ability to functionalize adamantane at its bridgehead positions allows for its use as a scaffold to construct larger, well-defined nanostructures. researchgate.net
Simulations and experimental work have shown that diamondoids can self-assemble into ordered crystalline structures. scienceopen.com This property is being explored for the fabrication of novel nanomaterials with unique electronic and mechanical properties. aapg.org For example, monolayers of diamondoids have been shown to be highly efficient electron emitters, a property that could be harnessed for applications in low-energy lighting, nano-batteries, or improved solar cells. aapg.org Furthermore, their rigid, tetrahedral shape has been exploited to create molecular tripods for use as tips in atomic force microscopy (AFM) or as nanoscale calibration objects. researchgate.net The use of adamantane as a core for building dendrimers and other complex nanostructures further highlights its importance in the field of nanotechnology. nih.gov
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways for Diversified Adamantane (B196018) Carboxamides and Their Analogues
The synthesis of N-substituted adamantane carboxamides typically involves the reaction of an adamantane carboxylic acid derivative with a corresponding amine. For 3-bromo-N-propyladamantane-1-carboxamide, a likely synthetic route would involve the acylation of n-propylamine with 3-bromoadamantane-1-carboxylic acid or its activated form, such as an acyl chloride.
Future research could focus on developing more efficient and versatile synthetic methodologies. This includes the exploration of one-pot synthesis protocols that minimize purification steps and maximize yield. Furthermore, the development of novel catalytic systems, potentially utilizing transition metals, could enable the synthesis of a diverse library of N-substituted adamantane carboxamides with various functional groups, beyond a simple propyl chain. Manganese compounds, for instance, have been shown to catalyze the reaction of 1-bromoadamantane (B121549) with carboxylic acid amides to form N-(adamantan-1-yl)amides. researchgate.net Investigating similar catalytic approaches for this compound could open up new avenues for creating analogues with potentially enhanced biological activities.
Advanced Computational Approaches for Structure-Based Drug Design and Mechanistic Insights
Computational modeling and simulation are indispensable tools in modern drug discovery. For this compound, in silico studies could provide crucial insights into its potential biological activity, even before extensive laboratory synthesis and testing.
Future computational work could involve:
Molecular Docking: Screening this compound against a wide range of known biological targets to predict its binding affinity and mode of interaction. This could help in identifying potential therapeutic applications.
Molecular Dynamics (MD) Simulations: Once a potential target is identified, MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a deeper understanding of the stability of the interaction and the key residues involved.
Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties of this compound, which can be crucial for understanding its reactivity and interaction with biological systems.
These computational approaches can guide the rational design of new analogues with improved potency and selectivity, thereby accelerating the drug discovery process.
Identification of Undiscovered Biological Targets and Elucidation of Broader Biological Activities
The adamantane moiety is present in several approved drugs with a range of biological activities, including antiviral and neurological effects. However, the full spectrum of biological targets for many adamantane derivatives remains to be elucidated.
A key area of future research for this compound would be to identify its currently unknown biological targets. This can be achieved through:
Phenotypic Screening: Testing the compound in various cell-based assays to identify any interesting biological effects.
Chemical Proteomics: Using techniques such as activity-based protein profiling (ABPP) to identify the specific protein targets that interact with the compound in a cellular context.
Uncovering novel biological targets for this compound could reveal new therapeutic opportunities for this class of molecules.
Development of Multi-Targeting Adamantane Conjugates for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target drugs, which can modulate several targets simultaneously, are emerging as a promising therapeutic strategy.
The adamantane scaffold of this compound provides an excellent platform for the development of multi-targeting agents. Future research could focus on creating conjugates of this compound with other pharmacophores. For example, it could be linked to a molecule known to inhibit a specific enzyme, while the adamantane moiety itself interacts with another target. The bromine atom on the adamantane cage could also serve as a handle for further chemical modification and conjugation. This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.
Methodological Advancements in In Vitro Biological Evaluation and High-Throughput Screening
To efficiently explore the biological potential of this compound and its analogues, advancements in in vitro evaluation methods are crucial. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific target or in a particular assay.
Future efforts should focus on developing and optimizing HTS assays that are relevant to the potential therapeutic areas for adamantane derivatives. This includes miniaturizing assays to reduce costs and developing more sophisticated cell-based models that better mimic human physiology. Furthermore, the integration of automated liquid handling systems and data analysis pipelines can significantly accelerate the pace of research. Such methodological advancements will be essential for systematically evaluating the structure-activity relationships of a library of adamantane carboxamides derived from this compound and for identifying promising lead compounds for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-bromo-N-propyladamantane-1-carboxamide?
- Methodology : The synthesis typically involves bromination of the adamantane core followed by carboxamide functionalization. A common approach is electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) in solvents like 1,2-dichloroethane at controlled temperatures (0–25°C) to ensure regioselectivity at the 3-position . Subsequent propylamine coupling to the carboxylic acid derivative can be achieved via activation with reagents like HATU or EDC/HOBt in DMF .
- Key Considerations : Monitor reaction progress using TLC or HPLC to prevent over-bromination. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical for isolating high-purity product .
Q. How is the structural integrity of this compound validated in experimental settings?
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm adamantane cage integrity, bromine substitution (δ ~50–60 ppm for C-Br in ¹³C), and carboxamide proton signals (N–H at δ ~6–7 ppm in ¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (C₁₄H₂₁BrNO, [M+H]⁺ expected at m/z 308.08) .
- X-ray Crystallography : Optional for absolute configuration determination, particularly if the compound exhibits chiral centers .
Q. What are the primary applications of this compound in organic synthesis?
- Functionalization Pathways :
- Nucleophilic Substitution : The bromine atom undergoes SN2 reactions with amines or thiols to generate derivatives (e.g., 3-amino-adamantane carboxamides) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl adamantane derivatives .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, enabling further derivatization .
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize byproducts like 1-bromoadamantane?
- Experimental Design :
- Temperature Control : Lower temperatures (0–5°C) favor 3-bromination over 1-bromination due to steric and electronic effects .
- Catalyst Screening : Alternative Lewis acids (e.g., FeCl₃) may improve regioselectivity .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity trends, guiding experimental conditions .
Q. How should researchers address contradictions in reported spectral data for adamantane derivatives?
- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent effects or crystallinity.
- Resolution Strategy :
- Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for consistency .
- Data Triangulation : Cross-reference with IR (C=O stretch at ~1650 cm⁻¹) and X-ray data .
- Collaborative Reproducibility : Share raw spectral data via platforms like PubChem or institutional repositories .
Q. What computational tools are available to predict the pharmacokinetic properties of this compound?
- In Silico Methods :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, LogP (~3.2), and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .
- Validation : Compare computational results with experimental data (e.g., in vitro permeability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
